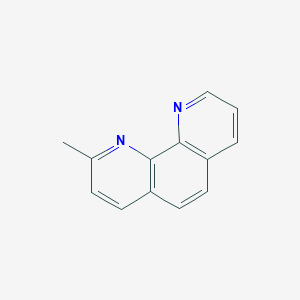

2-Methyl-1,10-phenanthroline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZDYPHFVGRHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406766 | |

| Record name | 2-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3002-77-5 | |

| Record name | 2-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methyl-1,10-phenanthroline: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methyl-1,10-phenanthroline, a heterocyclic organic compound widely utilized in coordination chemistry, analytical sciences, and biomedical research. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its role in forming metal complexes with significant catalytic and biological activities. Particular focus is given to its application as a chelating ligand and its interactions with biological macromolecules.

Introduction

This compound is a derivative of 1,10-phenanthroline (B135089), a well-established bidentate ligand known for its ability to form stable complexes with a variety of metal ions.[1] The introduction of a methyl group at the 2-position influences the steric and electronic properties of the ligand, thereby affecting the stability, reactivity, and photophysical characteristics of its metal complexes.[2] These unique properties make this compound a valuable tool in fields ranging from catalysis and analytical chemistry to the development of novel therapeutic agents.[3][4]

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a light orange to yellow or green powder or crystal.[5] It is sparingly soluble in water but shows good solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3002-77-5 | [1] |

| Molecular Formula | C₁₃H₁₀N₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Melting Point | 78-85 °C | [5] |

| Boiling Point | 175 °C at 0.2 mmHg | |

| Appearance | Light orange to yellow to green powder/crystal | [5] |

| Solubility in Water | Very slightly soluble | |

| Purity (typical) | >98.0% (HPLC) | [5] |

Experimental Protocols

Synthesis of this compound (General Skraup Reaction)

The Skraup reaction is a widely used method for the synthesis of quinolines and their derivatives, which can be adapted for the synthesis of phenanthrolines. This protocol provides a general outline.

Materials:

-

8-Amino-2-methylquinoline

-

Concentrated Sulfuric Acid

-

Arsenic(V) oxide (or a less toxic oxidizing agent like nitrobenzene)

-

Sodium hydroxide (B78521) solution

-

Organic solvent for extraction (e.g., chloroform, dichloromethane)

-

Activated charcoal

Procedure:

-

Carefully add concentrated sulfuric acid to glycerol in a reaction flask, keeping the mixture cool.

-

Slowly add 8-amino-2-methylquinoline to the mixture with continuous stirring.

-

Gradually add the oxidizing agent (e.g., arsenic(V) oxide) to the reaction mixture.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a large volume of water and neutralize with a sodium hydroxide solution.

-

The crude product will precipitate out. Filter the precipitate and wash it with water.

-

For purification, the crude product can be dissolved in an appropriate organic solvent and treated with activated charcoal to remove colored impurities.

-

The product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Purification of Phenanthrolines via Complexation

A non-chromatographic method for the purification of phenanthrolines involves the formation and subsequent decomposition of their zinc chloride complexes.

Materials:

-

Crude this compound

-

Zinc chloride (ZnCl₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Aqueous ammonia (B1221849) (NH₃) solution

-

Deionized water

Procedure:

-

Dissolve the crude this compound in dichloromethane.

-

Add a solution of zinc chloride in a suitable solvent to the dichloromethane solution. The [Zn(this compound)Cl₂] complex will precipitate.

-

Filter the precipitate and wash it with dichloromethane to remove impurities.

-

Suspend the purified complex in a biphasic system of dichloromethane and aqueous ammonia.

-

Stir the mixture vigorously. The ammonia will coordinate with the zinc, releasing the free this compound into the dichloromethane layer.

-

Separate the organic layer, wash it with deionized water, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the purified this compound.

Spectrophotometric Determination of Iron(II)

This protocol describes the use of this compound as a chromogenic reagent for the determination of iron(II). The complex formed, [Fe(this compound)₃]²⁺, has a strong absorbance in the visible region.

Materials:

-

Standard iron(II) solution

-

This compound solution (0.1% w/v in ethanol)

-

Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water)

-

Sodium acetate (B1210297) buffer solution (pH ~4.5)

-

Deionized water

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of iron(II) of known concentrations.

-

To each standard solution, add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).

-

Add 2 mL of the this compound solution to each standard.

-

Add 5 mL of the sodium acetate buffer to adjust the pH.

-

Dilute each solution to a final volume (e.g., 25 mL) with deionized water and mix well.

-

Allow the solutions to stand for at least 10 minutes for full color development.

-

Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of one of the colored solutions (typically around 510 nm).

-

Sample Analysis: Prepare the unknown sample in the same manner as the standards.

-

Measure the absorbance of the unknown sample and determine its iron concentration from the calibration curve.

Applications in Research and Development

Coordination Chemistry and Catalysis

This compound is a versatile ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. These complexes are of significant interest due to their catalytic activities in various organic transformations, including oxidation, reduction, and cross-coupling reactions. The methyl group can influence the steric environment around the metal center, providing selectivity in catalytic processes.

Analytical Chemistry

Due to the intense color of its metal complexes, particularly with iron(II), this compound is an excellent chromogenic reagent for the spectrophotometric determination of metal ions.[6][7][8] Its high sensitivity and the stability of the formed complexes allow for the accurate quantification of trace amounts of metals in various samples.

Drug Development and Biological Studies

The ability of 1,10-phenanthroline and its derivatives to intercalate with DNA has spurred research into their potential as anticancer agents.[9][10] Metal complexes of this compound have been shown to bind to DNA and exhibit cytotoxic activity against cancer cell lines. The mechanism of action often involves the induction of DNA damage through oxidative cleavage or the inhibition of DNA replication and transcription.

Data Presentation

Table 2: Stability Constants of Selected Metal Complexes with Phenanthroline Ligands

| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ | Reference |

| Fe(II) | 1,10-Phenanthroline | 5.9 | 5.3 | 9.8 | [11] |

| Cu(II) | 1,10-Phenanthroline | 8.0 | 6.8 | 5.4 | [12] |

| Cd(II) | 1,10-Phenanthroline | 5.8 | 4.9 | 4.0 | [13] |

| Sc(III) | 1,10-Phenanthroline | 5.21 | 4.52 | 3.98 | [14] |

| Y(III) | 1,10-Phenanthroline | 4.11 | 3.56 | - | [14] |

| La(III) | 1,10-Phenanthroline | 3.55 | 2.89 | - | [14] |

| Note: Data for this compound is limited; values for the parent 1,10-phenanthroline are provided for comparison. |

Table 3: Photophysical Properties of a Ruthenium(II) Complex with a Phenanthroline Derivative

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |

| [Ru(phen)₂(dppz)]²⁺ | 440 | 610 | ~0.05 | ~400 |

| Note: This data is for a representative Ruthenium complex with a dppz (dipyrido[3,2-a:2',3'-c]phenazine) ligand, which is structurally related to phenanthroline, to illustrate typical photophysical properties. |

Visualizations

The interaction of metal complexes of this compound with DNA is a key area of research. A common method to study this interaction is through fluorescence quenching experiments.

Caption: Workflow for DNA binding study using fluorescence quenching.

The catalytic activity of a metal complex with this compound can be represented by a catalytic cycle. The following is a generalized example for a photoredox catalytic cycle.

Caption: Generalized photoredox catalytic cycle.

Conclusion

This compound is a compound of significant interest with a broad range of applications. Its ability to form stable and reactive metal complexes makes it a valuable ligand in catalysis and analytical chemistry. Furthermore, the interactions of its complexes with biological molecules such as DNA open up possibilities for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and applications, along with practical experimental protocols to aid researchers in their work with this versatile molecule. Further research into the specific properties and applications of this compound and its derivatives is likely to yield new and exciting discoveries.

References

- 1. This compound | C13H10N2 | CID 4913356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. alfachemic.com [alfachemic.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tau.ac.il [tau.ac.il]

- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Table 20 from Stability constants of some M(I)- and M(II)- 1,10-phenanthroline complexes | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Synthesis and Characterization of 2-Methyl-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1,10-phenanthroline, a heterocyclic compound of significant interest in coordination chemistry and drug development. Its ability to act as a bidentate ligand allows it to form stable complexes with various metal ions, leading to applications in catalysis and as potential therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of approximately 80°C.[1] It is a derivative of 1,10-phenanthroline, featuring a methyl group at the 2-position, which influences its electronic properties and steric hindrance, thereby affecting its coordination behavior with metal ions.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Number | 3002-77-5 | [1] |

| Melting Point | 80 °C | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through classical methods for quinoline (B57606) synthesis, such as the Skraup or Doebner-von Miller reactions, adapted for the formation of the phenanthroline ring system.

Experimental Protocol: Modified Skraup Synthesis

This protocol outlines a plausible synthetic route based on the Skraup reaction, a well-established method for quinoline synthesis. This modified approach would utilize a suitable aminoquinoline precursor.

Materials:

-

8-Amino-2-methylquinoline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Sodium hydroxide (B78521) (for neutralization)

-

Organic solvent for extraction (e.g., benzene (B151609) or toluene)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully mix 8-amino-2-methylquinoline, glycerol, and concentrated sulfuric acid.

-

Addition of Oxidizing Agent: Slowly and cautiously add the oxidizing agent to the mixture. The reaction is exothermic and may require cooling to control the temperature.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice water and neutralize it with a sodium hydroxide solution until it is alkaline.

-

Extraction: The crude product is then extracted with an organic solvent. The organic layers are combined, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

Diagram 1: Synthesis Workflow of this compound via Modified Skraup Reaction

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization of this compound

The synthesized compound is characterized using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| 2.85 (s, 3H) | -CH₃ |

| 7.45 (d, 1H) | H-3 |

| 7.58 (dd, 1H) | H-8 |

| 7.75 (d, 1H) | H-5 or H-6 |

| 8.12 (d, 1H) | H-4 |

| 8.20 (d, 1H) | H-7 |

| 9.15 (d, 1H) | H-9 |

Note: Specific assignments may vary slightly depending on the solvent and experimental conditions. Data is compiled from publicly available spectral databases.[3][4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~2920 | C-H stretching (methyl) |

| ~1620-1580 | C=N and C=C stretching (aromatic rings) |

| ~1500-1400 | Aromatic ring vibrations |

| ~850-700 | C-H out-of-plane bending (aromatic) |

Note: These are typical ranges for phenanthroline derivatives and may show slight variations.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion) |

| 193 | [M-H]⁺ |

| 165 | [M-C₂H₃]⁺ (Loss of methyl and hydrogen) |

Note: Fragmentation patterns can vary depending on the ionization method used.[3][4]

Biological Activity and Mechanism of Action

This compound and its metal complexes, particularly with copper, have demonstrated significant biological activity, including antitumor and antibacterial properties.[1][2] The primary mechanism of action for the DNA-damaging effects of copper-phenanthroline complexes is believed to be oxidative cleavage of DNA.

The [Cu(2-Me-phen)₂]⁺ complex, in the presence of a reducing agent and molecular oxygen, can generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH). These highly reactive species can abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission.

Diagram 2: Proposed Mechanism of DNA Cleavage by the Copper Complex of this compound

Caption: The catalytic cycle of the copper-2-methyl-1,10-phenanthroline complex leading to DNA cleavage.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and biological relevance of this compound. The synthetic protocols, while based on established methodologies, offer a clear pathway for its preparation. The comprehensive characterization data serves as a valuable reference for researchers in the field. The elucidation of its mechanism of action as a DNA cleaving agent, particularly when complexed with copper, highlights its potential in the development of novel therapeutics. Further research into the structure-activity relationships of its metal complexes is warranted to fully explore its potential in drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Mechanisms of DNA cleavage by copper complexes of 3-Clip-Phen and of its conjugate with a distamycin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Solubility Profile of 2-Methyl-1,10-phenanthroline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1,10-phenanthroline, a heterocyclic organic compound of significant interest in coordination chemistry, analytical chemistry, and drug development. Due to its role as a bidentate ligand, understanding its solubility is critical for its application in various chemical and biological systems.[1] This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound is a derivative of 1,10-phenanthroline (B135089), a well-established chelating agent that forms stable complexes with a variety of metal ions. The presence of a methyl group can influence its chemical reactivity and solubility compared to the parent compound. Its applications are diverse, ranging from its use as a catalyst in organic reactions to its potential in cancer treatment due to its ability to bind to metal ions like copper and zinc.[1] Given its broad utility, a thorough understanding of its solubility in different solvent systems is paramount for designing and optimizing experimental conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 3002-77-5 |

| Molecular Formula | C₁₃H₁₀N₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 80 °C |

| pKa | 5.63 ± 0.35 |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, the available data and qualitative descriptions are summarized below. It is generally described as being soluble in organic solvents.[3]

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound. For comparative purposes, solubility data for the closely related isomer, 5-Methyl-1,10-phenanthroline, is also included to provide an estimate of its behavior in common organic solvents.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | 25 | 0.16 g/L |

| 5-Methyl-1,10-phenanthroline (Isomer) | Methanol | Not Specified | 50 mg/mL |

| 5-Methyl-1,10-phenanthroline (Isomer) | Ethanol | Not Specified | 50 mg/mL |

Note: The data for 5-Methyl-1,10-phenanthroline should be used as an approximation for the potential solubility of this compound and not as a direct substitute. Experimental verification is highly recommended.

Qualitative Solubility of a Related Compound

To provide a broader perspective on the potential solubility of methylated phenanthrolines, the following table details the qualitative solubility of the parent compound, 1,10-phenanthroline monohydrate, in a variety of solvents at room temperature. This can serve as a useful guide for solvent selection in initial experimental setups.

| Solvent | Solubility Description |

| Highly Soluble In | Methanol, Ethanol, 2-Propanol, 2-Butanol, Acetone, Acetonitrile, Dimethyl formamide, Dimethyl sulfoxide, Nitromethane |

| Soluble In | 1,2-Dichloroethane, Chloroform, Dichloromethane, 1,4-Dioxane, Tetrahydrofuran, Ethyl methyl ketone |

| Slightly Soluble In | Decanol, Ethyl acetate, Methyl isobutyl ketone |

| Insoluble In | Water, Diethyl ether, Diisopropyl ether, Carbon tetrachloride, Toluene, Heptane |

Source: Adapted from a study on 1,10-phenanthroline monohydrate.[5]

Experimental Protocols for Solubility Determination

The following are generalized methodologies for determining the solubility of this compound. These protocols are based on standard laboratory practices for solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, chloroform, DMSO)

-

Small vials or test tubes

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Weigh approximately 10 mg of this compound into a vial.

-

Add the selected solvent dropwise (e.g., 100 µL increments) to the vial.

-

After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

Continue adding solvent until the solid is completely dissolved or a significant volume of solvent has been added (e.g., 1-2 mL).

-

Record the observations as "highly soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Chosen solvent

-

Screw-cap vials or flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). Periodically check to ensure that undissolved solid remains.

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid. The filter should be compatible with the solvent and pre-saturated with the solution to avoid loss of solute.

-

Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

-

Calculate the solubility by correcting for the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While there is a notable gap in the publicly available quantitative solubility data for this compound in various organic solvents, this guide consolidates the existing information and provides a framework for its experimental determination. The provided data on its water solubility and the solubility of a closely related isomer in organic solvents offer a starting point for researchers. The detailed experimental protocols and the visualized workflow are intended to facilitate the systematic and accurate determination of the solubility of this important compound, thereby aiding in its effective application in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 3002-77-5: 1,10-Phenanthroline,2-methyl- | CymitQuimica [cymitquimica.com]

- 3. Tetrasubstituted phenanthrolines as highly potent, water-soluble, and selective G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to the Health and Safety of 2-Methyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety information for 2-Methyl-1,10-phenanthroline. Due to a lack of extensive specific toxicological and mechanistic studies on this particular derivative, this guide draws upon data from the parent compound, 1,10-phenanthroline (B135089), and other closely related phenanthroline derivatives to provide a representative profile of its potential biological effects and hazards. The information herein is intended for guidance and should be supplemented by a thorough review of the most current Safety Data Sheet (SDS) and internal safety protocols before handling.

Executive Summary

This compound is a heterocyclic organic compound widely used as a bidentate ligand in coordination chemistry.[1] Like its parent compound, 1,10-phenanthroline, it is recognized for its ability to form stable complexes with various metal ions. From a health and safety perspective, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Emerging research on phenanthroline derivatives suggests potential biological activities, including cytotoxicity against cancer cells, primarily through mechanisms such as DNA intercalation and enzyme inhibition. This guide synthesizes the available safety data, outlines relevant experimental protocols for toxicological assessment, and visualizes the putative biological pathways based on the activity of related compounds.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

GHS Pictograms:

Signal Word: Warning [3]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below. These include measures for prevention, response, storage, and disposal.[2]

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fumes.[2] |

| P264 | Wash all exposed external body areas thoroughly after handling.[2] | |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[2] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor/physician/first aider if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P330 | Rinse mouth.[2] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] | |

| Disposal | P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[2] |

Toxicological Data Summary

Specific quantitative toxicological data for this compound is limited. However, data for the parent compound, 1,10-phenanthroline, provides a valuable reference.

| Parameter | Value | Species | Route | Reference Compound |

| LD50 | 132 mg/kg | Rat | Oral | 1,10-Phenanthroline |

Data extracted from the Safety Data Sheet for 1,10-Phenanthroline Solution by Flinn Scientific. It is important to note that the methyl group in this compound may alter its toxicological profile.

Putative Mechanisms of Biological Activity

Based on studies of 1,10-phenanthroline and its derivatives, the biological and toxicological effects of this compound are likely mediated through several mechanisms:

DNA Intercalation

The planar aromatic structure of the phenanthroline ring allows it to insert between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1]

Metalloprotease Inhibition

Phenanthrolines are potent chelating agents for metal ions, particularly zinc.[4] Matrix metalloproteinases (MMPs) are zinc-dependent enzymes crucial for processes like tissue remodeling and cancer metastasis.[4][5] By chelating the zinc ion from the active site of MMPs, phenanthroline derivatives can inhibit their activity.[4]

Induction of Apoptosis

Studies on copper-phenanthroline complexes have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells.[6][7] This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a cascade of enzymes called caspases, particularly the effector caspase-3.[6][8]

Cell Cycle Arrest

Phenanthroline has been shown to block the progression of cells from the G1 to the S phase of the cell cycle, as well as progression through the S phase.[9] This is likely due to the chelation of metal ions essential for the activity of enzymes required for DNA replication.[10]

Experimental Protocols

The following are generalized protocols for key experiments to assess the toxicological and biological properties of this compound. These should be adapted based on specific experimental goals and laboratory conditions.

Acute Oral Toxicity (Based on OECD Guideline 423)

This protocol provides a method for assessing the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, female rats are used.[11]

-

Dosing: A single oral dose of the test substance is administered to a group of three animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[12]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12]

-

Stepwise Procedure:

-

If 2 or 3 animals die, the test is stopped, and the substance is classified.

-

If 0 or 1 animal dies, a further group of 3 animals is dosed at the next higher dose level.

-

This process is repeated until a toxic level is identified.[13]

-

Cell Viability (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][14]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][15]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[16]

DNA Intercalation Assay (Fluorescence Displacement)

This assay determines if a compound can intercalate into DNA by measuring the displacement of a known intercalating dye, such as Ethidium Bromide (EtBr).

Methodology:

-

Complex Formation: Prepare a solution of calf thymus DNA (ct-DNA) and Ethidium Bromide. Allow them to incubate to form a fluorescent DNA-EtBr complex.

-

Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex.

-

Compound Titration: Add increasing concentrations of this compound to the solution.

-

Fluorescence Quenching: If the compound intercalates into the DNA, it will displace the EtBr, leading to a quenching (decrease) of the fluorescence signal. The degree of quenching can be used to determine the binding affinity.

Handling and Safety Precautions

Engineering Controls:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Ensure eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[2]

-

Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH-approved respirator.[2]

Safe Handling Practices:

-

Avoid all personal contact, including inhalation of dust.[1]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep containers tightly sealed when not in use.[2]

Storage:

-

Store in a cool, dry, well-ventilated area.[8]

-

Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]

Spill and Disposal:

-

Minor Spills: Clean up spills immediately. For dry spills, use a dry clean-up procedure to avoid generating dust. Collect in a sealed container for disposal.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.[17]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

General Advice: In all cases of exposure, seek medical attention and show the safety data sheet to the doctor in attendance.

References

- 1. New Cu complexes containing methyl-phenanthroline and dipeptides as cytotoxic agents. Synthesis, characterization and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound | 3002-77-5 | TCI AMERICA [tcichemicals.com]

- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. 1,10-Phenanthroline inhibition of lymphoblast cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 11. This compound | C13H10N2 | CID 4913356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and effects of 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives on some immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substance Information - ECHA [echa.europa.eu]

A Historical Perspective on the Synthesis of 2-Methyl-1,10-phenanthroline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis of 2-methyl-1,10-phenanthroline, a significant heterocyclic compound with wide-ranging applications in coordination chemistry, catalysis, and as a ligand in medicinal chemistry. This document delves into the seminal synthetic methodologies, offering detailed experimental protocols and quantitative data where available from historical literature.

Introduction

This compound, a derivative of 1,10-phenanthroline, has been a subject of scientific interest for over a century. Its unique structure, featuring a rigid, planar aromatic system with two nitrogen atoms positioned for chelation, makes it an exceptional ligand for a variety of metal ions. The introduction of a methyl group at the 2-position sterically influences its coordination properties, leading to distinct chemical and physical characteristics compared to the parent phenanthroline molecule. The historical development of its synthesis is rooted in the broader exploration of quinoline (B57606) and phenanthroline chemistry, primarily through classic named reactions.

The First Synthesis: Gerdeissen's Skraup Reaction (1889)

The first documented synthesis of this compound was achieved by Gerdeissen in 1889.[1] This pioneering work utilized the Skraup reaction, a powerful method for the synthesis of quinolines discovered by Zdenko Hans Skraup in 1880.[2] Gerdeissen adapted this reaction by using 8-aminoquinoline (B160924) as the starting material and reacting it with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent.

The Skraup reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the amine. Subsequent cyclization, dehydration, and oxidation lead to the formation of the fused pyridine (B92270) ring, yielding the phenanthroline scaffold.[2][3]

Logical Workflow of the Skraup Synthesis

Caption: General workflow of the Skraup synthesis for this compound.

Experimental Protocol: Gerdeissen's Skraup Synthesis (1889)

Materials:

-

8-Aminoquinoline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic(V) oxide (or another suitable oxidizing agent like nitrobenzene)

Procedure:

-

In a flask equipped with a reflux condenser, a mixture of 8-aminoquinoline and glycerol is prepared.

-

Concentrated sulfuric acid is cautiously added to the mixture with cooling.

-

The oxidizing agent, arsenic(V) oxide, is added to the reaction mixture.

-

The mixture is heated, often to temperatures in the range of 130-160°C, for several hours. The reaction is typically exothermic and may require initial heating to start, after which the reaction's own heat may sustain the temperature.

-

After the reaction is complete, the mixture is cooled and then cautiously poured into a large volume of water.

-

The aqueous solution is neutralized with a base, such as sodium hydroxide, to precipitate the crude product.

-

The crude this compound is then purified, typically by steam distillation followed by recrystallization from a suitable solvent (e.g., ethanol (B145695) or water).

Quantitative Data: Historical records of the yield for Gerdeissen's original synthesis are not readily available. The Skraup reaction is known for its often vigorous nature and the formation of tarry byproducts, which can make purification challenging and lead to variable yields.

The Doebner-von Miller Reaction: An Alternative Historical Route

The Doebner-von Miller reaction, another cornerstone of quinoline synthesis developed in the 1880s, provides an alternative pathway to substituted quinolines and, by extension, phenanthrolines. This reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. For the synthesis of this compound, crotonaldehyde (B89634) would be the key α,β-unsaturated carbonyl compound reacting with 8-aminoquinoline.

Logical Workflow of the Doebner-von Miller Synthesis

Caption: General workflow of the Doebner-von Miller synthesis for this compound.

Experimental Protocol: A Representative Doebner-von Miller Synthesis

While a specific historical protocol for the synthesis of this compound via the Doebner-von Miller reaction is not detailed in the readily available literature, a general procedure can be outlined.

Materials:

-

8-Aminoquinoline

-

Crotonaldehyde

-

A strong acid catalyst (e.g., hydrochloric acid or sulfuric acid)

-

An oxidizing agent (often, the reaction is open to the air, which can serve as the oxidant, or a mild oxidant can be added)

Procedure:

-

8-Aminoquinoline is dissolved in an acidic medium.

-

Crotonaldehyde is added to the solution, often slowly and with cooling, as the initial reaction can be exothermic.

-

The mixture is then heated for a prolonged period to drive the cyclization and dehydration steps.

-

The reaction is worked up in a similar manner to the Skraup synthesis, involving dilution with water, neutralization, and purification of the crude product.

Quantitative Data: Similar to the Skraup reaction, yields for the Doebner-von Miller synthesis of this specific compound from the historical period are not well-documented. The reaction is known to be sensitive to conditions, and polymerization of the α,β-unsaturated aldehyde can be a significant side reaction.

Summary of Historical Synthesis Methods

| Reaction Name | Precursors | Key Reagents | General Conditions | Reported Yield (Historical) |

| Skraup Reaction (Gerdeissen, 1889) | 8-Aminoquinoline, Glycerol | Concentrated H₂SO₄, Oxidizing Agent (e.g., Arsenic(V) oxide) | Heating (e.g., 130-160°C) | Not specified |

| Doebner-von Miller Reaction | 8-Aminoquinoline, Crotonaldehyde | Strong Acid Catalyst (e.g., HCl, H₂SO₄), Oxidizing Agent (optional) | Heating | Not specified |

Conclusion

The historical synthesis of this compound is a testament to the enduring power of classic organic reactions. The foundational work of Gerdeissen, employing the Skraup reaction, paved the way for the availability of this important ligand. While detailed quantitative data from these early syntheses are scarce, the general methodologies of the Skraup and Doebner-von Miller reactions provide a clear picture of the chemical transformations involved. These historical perspectives are not only of academic interest but also provide a basis for understanding the evolution of synthetic strategies for this important class of heterocyclic compounds. Modern synthetic methods have since been developed, often offering higher yields, milder reaction conditions, and greater functional group tolerance, building upon the pioneering work of these early chemists.

References

2-Methyl-1,10-phenanthroline: A Comprehensive Toxicological Profile and Hazard Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,10-phenanthroline is a heterocyclic organic compound, a derivative of 1,10-phenanthroline (B135089), which is a well-known chelating agent. Due to its structural similarity to 1,10-phenanthroline, which exhibits a range of biological activities, including antimicrobial and potential anticancer properties, the toxicological profile of its derivatives is of significant interest to researchers in the fields of chemistry, biology, and pharmacology. This technical guide provides a comprehensive overview of the available toxicological data and associated hazards of this compound, intended to inform safe handling practices and guide future research and development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 3002-77-5 | [1] |

| Molecular Formula | C₁₃H₁₀N₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 78-85 °C | [2] |

Toxicological Profile

Acute Toxicity

Limited specific acute toxicity data is available for this compound. However, data for the parent compound, 1,10-phenanthroline, provides a strong indication of its potential toxicity. Safety Data Sheets (SDS) for this compound classify it as hazardous, with acute oral toxicity falling under Category 3 ("Toxic if swallowed") or Category 4 ("Harmful if swallowed").[1][2]

For the closely related compound, 1,10-phenanthroline monohydrate, a specific oral LD50 in rats has been reported.

| Compound | Test Species | Route of Administration | LD50 | Reference |

| 1,10-Phenanthroline monohydrate | Rat | Oral | 132 mg/kg | [3][4][5] |

Cytotoxicity

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,10-Phenanthroline | A-498 (Human kidney carcinoma) | Not specified, but showed concentration-dependent cytotoxicity | [6] |

| 1,10-Phenanthroline | Hep-G2 (Human liver carcinoma) | Not specified, but showed concentration-dependent cytotoxicity | [6] |

Genotoxicity

There is limited direct evidence on the genotoxicity of this compound. However, Ames tests conducted on 1,10-phenanthroline and its metal complexes have shown them to be non-mutagenic.[6] This suggests that the basic phenanthroline scaffold may not be mutagenic in this bacterial reverse mutation assay. It is important to note that the absence of mutagenicity in the Ames test does not entirely rule out genotoxic potential, and further testing, such as the Comet assay, would be necessary for a comprehensive assessment.

Hazards and Safety Precautions

Based on available Safety Data Sheets, this compound is associated with the following hazards:

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

-

Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[1]

Recommended Safety Precautions:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Mechanism of Toxicity

The precise mechanism of toxicity for this compound has not been fully elucidated. However, research on 1,10-phenanthroline and its derivatives suggests several potential pathways.

DNA Intercalation

The planar structure of the phenanthroline ring system allows it to intercalate between the base pairs of DNA. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects.

Apoptosis Induction

Studies have shown that 1,10-phenanthroline and its metal complexes can induce apoptosis (programmed cell death) in both fungal and mammalian cells.[7] The induction of apoptosis can be triggered by various cellular stresses, including DNA damage and inhibition of essential cellular processes.

Proteasome Inhibition

Copper complexes of 1,10-phenanthroline have been identified as potent inhibitors of the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[8][9] Inhibition of the proteasome can lead to the accumulation of misfolded proteins, triggering cellular stress and apoptosis. It is plausible that this compound, as a chelating agent, could interact with intracellular copper and modulate proteasome activity.

The following diagram illustrates a potential mechanism of apoptosis induction by phenanthroline derivatives, integrating the concepts of DNA damage and proteasome inhibition.

References

- 1. This compound | C13H10N2 | CID 4913356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Methyl-1,10-phenanthroline as a Bidentate Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,10-phenanthroline is a versatile bidentate ligand, a derivative of 1,10-phenanthroline, characterized by a methyl group at the 2-position.[1] This substitution influences its steric and electronic properties, making it a valuable ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions has led to its application in diverse fields, including catalysis, analytical chemistry, and, notably, in the development of novel therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in catalysis and as an anticancer agent.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₃H₁₀N₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 80 °C |

| CAS Number | 3002-77-5 |

(Data sourced from multiple chemical suppliers)

Application 1: Homogeneous Catalysis - Ethylene (B1197577) Oligomerization

Complexes of this compound with late transition metals, particularly nickel, have demonstrated significant catalytic activity in the oligomerization of ethylene. The steric hindrance provided by the methyl group can influence the selectivity of the catalytic process.

Quantitative Data: Catalytic Performance of Nickel(II) Complexes

The following table summarizes the catalytic activity of nickel(II) complexes bearing phenanthroline-based ligands in ethylene oligomerization. While specific data for this compound is part of a broader study, the data for the closely related 2,9-dimethyl-1,10-phenanthroline provides valuable insight into the effect of methyl substitution.

| Catalyst Precursor | Co-catalyst | Activity (x 10³ mol C₂H₄·mol Ni⁻¹·h⁻¹) | Selectivity to Butenes (%) | Reference |

| [NiBr₂(phen)] | MMAO-12 | 66.2 | Wide range (C₄-C₂₀) | [1][2] |

| [NiBr₂(2,9-dimethyl-1,10-phenanthroline)] | MMAO-12 | 26.8–52.2 | 80–96 | [1][2] |

Note: The presence of methyl groups at the 2 and 9 positions increases selectivity towards butenes, albeit with a slight decrease in overall activity. This is attributed to the increased steric hindrance around the metal center.[1][2]

Experimental Protocol: Ethylene Oligomerization

This protocol describes a general procedure for ethylene oligomerization using a nickel(II) complex of a phenanthroline-based ligand.

Materials:

-

Nickel(II) complex with this compound (e.g., [NiBr₂(this compound)])

-

Co-catalyst (e.g., Methylaluminoxane (MAO) or Modified Methylaluminoxane (MMAO-12))

-

Toluene (B28343) (anhydrous)

-

Ethylene (polymerization grade)

-

Schlenk flask or high-pressure reactor

-

Standard Schlenk line and inert gas (Argon or Nitrogen) techniques

Procedure:

-

Catalyst Preparation:

-

In a glovebox or under an inert atmosphere, add the nickel(II)-2-methyl-1,10-phenanthroline complex to a Schlenk flask.

-

Add anhydrous toluene to dissolve the complex.

-

-

Reaction Setup:

-

Transfer the catalyst solution to a high-pressure reactor.

-

Add the co-catalyst (e.g., MMAO-12) solution in toluene to the reactor. The Al/Ni molar ratio is a critical parameter and should be optimized (e.g., 200-1000).

-

-

Oligomerization:

-

Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 atm).

-

Maintain the reaction at a constant temperature (e.g., 30-80 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring ethylene uptake.

-

-

Quenching and Analysis:

-

After the desired reaction time, cool the reactor and carefully vent the excess ethylene.

-

Quench the reaction by adding an acidic solution (e.g., 10% HCl in methanol).

-

Analyze the product mixture (oligomers) by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and selectivity.

-

Application 2: Anticancer Drug Development

Metal complexes of this compound, particularly with copper(II) and zinc(II), have shown promising anticancer activity. These complexes can induce cancer cell death through various mechanisms, including the inhibition of proteasome activity and the induction of apoptosis.[2][3]

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various phenanthroline-based copper(II) complexes against different cancer cell lines.

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| [Cu(2,9-dimethyl-1,10-phenanthroline)Cl₂] | A549 (Lung) | 0.29 | [4] |

| [Cu(2,9-dimethyl-1,10-phenanthroline)Cl₂] | HeLa (Cervical) | 0.57 | [4] |

| [Cu(1,10-phenanthroline)(indole-3-acetate)₂] | PC-3 (Prostate) | ~3.0 | [3] |

| [Cu(1,10-phenanthroline)(indole-3-propionate)₂] | PC-3 (Prostate) | ~4.2 | [3] |

Note: While specific IC₅₀ values for this compound complexes are not always explicitly detailed in the initial search, the data for structurally similar compounds suggest potent anticancer activity in the low micromolar range.

Experimental Protocol: Synthesis of a Copper(II) Complex

This protocol outlines the synthesis of a representative copper(II) complex with a phenanthroline derivative.

Materials:

-

This compound

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Diethyl ether

-

Round-bottom flask with a condenser

-

Magnetic stirrer with a hotplate

Procedure:

-

Dissolve this compound in warm ethanol in a round-bottom flask.

-

In a separate container, dissolve an equimolar amount of CuCl₂·2H₂O in ethanol.

-

Slowly add the copper(II) chloride solution to the this compound solution with continuous stirring.

-

A precipitate should form. Heat the mixture to reflux for 2-4 hours to ensure complete reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol and then with diethyl ether.

-

Dry the product in a desiccator.

-

Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, PC-3)

-

Complete cell culture medium

-

96-well plates

-

This compound metal complex (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound metal complex in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

-

Experimental Protocol: Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell extracts.

Materials:

-

Cancer cell line

-

This compound metal complex

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Fluorometric plate reader

Procedure:

-

Cell Lysis:

-

Treat the cancer cells with the this compound metal complex at various concentrations for a specific duration.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the whole-cell extract.

-

Determine the protein concentration of the extracts using a standard method (e.g., BCA assay).

-

-

Proteasome Activity Measurement:

-

In a 96-well black plate, add a specific amount of whole-cell extract (e.g., 10-20 µg of protein) to each well.

-

Add the assay buffer to bring the total volume to a desired amount (e.g., 90 µL).

-

Add the fluorogenic substrate (e.g., 10 µL of a 200 µM stock to get a final concentration of 20 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Reading:

-

Measure the fluorescence of the liberated AMC (7-amino-4-methylcoumarin) using a fluorometric plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate the percentage of proteasome inhibition for each treatment condition relative to the untreated control.

-

References

Applications of 2-Methyl-1,10-phenanthroline in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,10-phenanthroline and its derivatives are a versatile class of N-heterocyclic ligands that have garnered significant attention in the field of catalysis. Their rigid, planar structure and strong coordinating ability with a variety of transition metals make them integral components in a wide array of catalytic systems. These ligands can influence the steric and electronic properties of the metal center, thereby enhancing catalytic activity, selectivity, and stability. This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in several key catalytic transformations, including oxidation reactions, cross-coupling reactions, and polymerization.

Application Note 1: Cobalt-Catalyzed Selective Oxidation of Phenols

The selective oxidation of phenols to quinones is a crucial transformation in organic synthesis, as quinones are valuable intermediates in the preparation of pharmaceuticals and other fine chemicals. Cobalt complexes incorporating 1,10-phenanthroline (B135089) ligands have demonstrated high efficacy as catalysts for the aerobic oxidation of substituted phenols. The phenanthroline ligand is believed to stabilize the cobalt center and facilitate the catalytic cycle.

Quantitative Data

| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Pressure (MPa O₂) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | 2,3,6-Trimethylphenol (B1330405) | Co-N-C-400 | Methanol (B129727) | 60 | 0.5 | 6 | >99 | >99 (to 2,3,5-Trimethyl-1,4-benzoquinone) |

| 2 | 2,6-Dimethylphenol | Co-N-C-400 | Methanol | 60 | 0.5 | 6 | 95 | 98 (to 2,6-Dimethyl-1,4-benzoquinone) |

| 3 | 2-Methylphenol | Co-N-C-400 | Methanol | 60 | 0.5 | 6 | 85 | 90 (to 2-Methyl-1,4-benzoquinone) |

| 4 | Phenol | Co-N-C-400 | Methanol | 60 | 0.5 | 6 | 50 | 80 (to 1,4-Benzoquinone) |

Data synthesized from representative procedures.

Experimental Protocol: General Procedure for the Catalytic Oxidation of 2,3,6-Trimethylphenol

Materials:

-

2,3,6-Trimethylphenol

-

Co-N-C-400 catalyst (prepared from cobalt acetate (B1210297) and 1,10-phenanthroline)[1]

-

Methanol (AR grade)

-

Teflon-lined autoclave

-

Magnetic stirrer with heating

-

Dioxygen (O₂) gas supply

Procedure:

-

To a Teflon-lined autoclave, add 2,3,6-trimethylphenol (0.27 g, 2 mmol) and the Co-N-C-400 catalyst (0.014 g, 5 wt%).[1]

-

Add 3 mL of methanol to the autoclave.[1]

-

Seal the autoclave and charge it with dioxygen to a pressure of 0.5 MPa.[1]

-

Heat the autoclave to 60°C with magnetic stirring. Maintain a constant pressure by feeding O₂ as needed.[1]

-

After 6 hours, cool the reactor to room temperature and carefully depressurize.[1]

-

The product can be isolated and purified using standard techniques such as column chromatography.

Reaction Workflow

Caption: Workflow for the cobalt-catalyzed oxidation of 2,3,6-trimethylphenol.

Application Note 2: Iron/Cobalt-Catalyzed Ethylene (B1197577) Oligomerization

Iron and cobalt complexes bearing 2-imino-1,10-phenanthroline ligands have emerged as highly active catalysts for the oligomerization of ethylene to produce linear alpha-olefins.[2] These olefins are important industrial feedstocks. The structure of the ligand, particularly the substituents on the imine nitrogen, significantly influences the catalytic activity and the product distribution.

Quantitative Data

| Entry | Catalyst | Co-catalyst | Temp (°C) | Pressure (atm) | Activity (10⁴ g·mol⁻¹·h⁻¹) | Selectivity (Butene %) |

| 1 | 2-imino-1,10-phenanthrolyl Iron Complex | MAO | 30 | 10 | 150 | 95 |

| 2 | 2-imino-1,10-phenanthrolyl Cobalt Complex | MAO | 50 | 10 | 85 | 98 |

| 3 | 2-imino-1,10-phenanthrolyl Iron Complex | MMAO | 30 | 20 | 250 | 92 |

| 4 | 2-imino-1,10-phenanthrolyl Cobalt Complex | MMAO | 50 | 20 | 120 | 97 |

MAO: Methylaluminoxane, MMAO: Modified Methylaluminoxane. Data is representative of typical performance.[2][3]

Experimental Protocol: General Procedure for Ethylene Oligomerization

Materials:

-

2-imino-1,10-phenanthroline cobalt(II) chloride complex

-

Methylaluminoxane (MAO) or Modified Methylaluminoxane (MMAO) solution in toluene (B28343)

-

Toluene (anhydrous)

-

Ethylene gas (polymerization grade)

-

Schlenk flask or a pressure reactor

-

Standard Schlenk line techniques

Procedure:

-

In a glovebox, add the 2-imino-1,10-phenanthroline cobalt(II) chloride complex to a Schlenk flask or pressure reactor.

-

Add anhydrous toluene to dissolve the complex.

-

While stirring, add the required amount of MAO or MMAO solution.

-

Seal the reactor and remove it from the glovebox.

-

Pressurize the reactor with ethylene to the desired pressure.

-

Maintain the reaction at the desired temperature with vigorous stirring for the specified time.

-

Terminate the reaction by venting the ethylene and adding an acidic quenching agent (e.g., acidified methanol).

-

Analyze the product mixture by gas chromatography (GC) to determine the product distribution and calculate the catalytic activity.

Catalytic Cycle

Caption: Simplified catalytic cycle for ethylene oligomerization.

Application Note 3: Palladium-Catalyzed Heck Reaction

Phenanthroline derivatives, including this compound, can serve as effective ligands in palladium-catalyzed cross-coupling reactions such as the Heck reaction.[4][5] The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. The choice of ligand is crucial for the efficiency and selectivity of this transformation.

Quantitative Data

| Entry | Aryl Halide | Alkene | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | This compound | K₂CO₃ | DMF | 120 | 12 | 92 |

| 2 | Bromobenzene | n-Butyl acrylate | This compound | Et₃N | Toluene | 100 | 24 | 85 |

| 3 | 4-Iodoanisole | Styrene | This compound | NaOAc | DMA | 130 | 8 | 95 |

| 4 | 1-Bromonaphthalene | Methyl methacrylate | This compound | K₃PO₄ | Dioxane | 110 | 18 | 88 |

Data is representative of typical Heck reactions using phenanthroline-type ligands.

Experimental Protocol: General Procedure for the Heck Reaction

Materials:

-

Aryl halide

-

Alkene

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Base (e.g., K₂CO₃, Et₃N)

-

Anhydrous solvent (e.g., DMF, Toluene)

-

Schlenk tube or round-bottom flask with a condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂, this compound, and the base.

-

Add the anhydrous solvent, followed by the aryl halide and the alkene.

-

Heat the reaction mixture to the desired temperature with stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent and wash with water to remove the base and other inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Catalytic Cycle

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[6]

Conclusion

This compound and its analogs are indispensable ligands in modern catalysis, enabling a range of important chemical transformations. The protocols and data presented herein provide a foundation for researchers to explore and optimize catalytic systems for their specific research and development needs. The versatility of these ligands ensures their continued importance in the ongoing quest for more efficient, selective, and sustainable chemical processes.

References

- 1. rsc.org [rsc.org]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Detection of Metal Ions Using 2-Methyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,10-phenanthroline is a heterocyclic organic compound and a bidentate ligand that forms stable complexes with a variety of metal ions.[1] As a derivative of 1,10-phenanthroline, it shares the core properties of its parent compound, which is widely recognized for its applications in coordination chemistry and analytical sciences. The introduction of a methyl group at the 2-position can influence the ligand's steric and electronic properties, affecting its selectivity and the photophysical characteristics of its metal complexes. This makes this compound and its derivatives valuable tools for the development of chemosensors for metal ion detection, primarily through fluorescence-based signaling mechanisms.

The rigid, planar structure of the phenanthroline core provides a platform for fluorescence. Upon complexation with a metal ion, the ligand's conformational flexibility is reduced, and the electronic properties of the system are altered. This can lead to significant changes in the fluorescence emission, such as enhancement (a "turn-on" response) or quenching (a "turn-off" response). These changes form the basis for the quantitative determination of metal ions. While the related compound, 1,10-phenanthroline, is well-known for the colorimetric detection of iron(II), the 2-methyl derivative is less suited for this specific application due to steric hindrance that prevents the formation of a stable colored complex. However, its derivatives have shown promise as fluorescent probes for various metal ions, including cadmium (Cd²⁺) and zinc (Zn²⁺).

Signaling Pathways for Metal Ion Detection

The detection of metal ions using this compound and its derivatives typically relies on two primary signaling mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

1. Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the this compound molecule may have a lower fluorescence quantum yield due to rotational and vibrational freedoms that lead to non-radiative decay of the excited state. Upon binding to a metal ion, a rigid complex is formed, which restricts these non-radiative decay pathways. This rigidity enhances the fluorescence emission, resulting in a "turn-on" signal that is proportional to the concentration of the metal ion.

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

2. Photoinduced Electron Transfer (PET) Quenching and Turn-On Sensing: In some sensor designs incorporating a fluorophore and a receptor unit (like this compound), a PET process can occur in the free ligand, leading to fluorescence quenching. The receptor's lone pair of electrons can transfer to the excited fluorophore, providing a non-radiative decay pathway. Upon coordination with a metal ion, the receptor's electrons are engaged in the bond, which inhibits the PET process. This "blocking" of the quenching pathway results in a significant enhancement of fluorescence, creating a "turn-on" sensor.

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

Quantitative Data Summary

The following table summarizes the performance of fluorescent probes based on derivatives of this compound for the detection of various metal ions. It is important to note that the specific performance characteristics can vary depending on the exact molecular structure of the probe, solvent system, and other experimental conditions.

| Metal Ion | Probe (Derivative of this compound) | Signaling Mechanism | Linear Range (µM) | Limit of Detection (LOD) | Solvent System | Reference |

| Cd²⁺ | 2,2'-((1E,1'E)-((1,10-phenanthroline-2,9-diyl)bis(methanylylidene))bis(azanylylidene))diphenol (ADMPA) | Turn-on Fluorescence (PET suppression) | 0.25 - 2.5 | 29.3 nM | DMF-water | [2] |

| Zn²⁺ | Pyridine-based derivative of 2,9-dimethyl-1,10-phenanthroline | Turn-on Fluorescence (CHEF) | Not Specified | 0.4 nM | Not Specified | [3] |

| Cd²⁺ | 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) | Turn-on Fluorescence (CHEF) | Down to 10⁻⁹ M | Not specified as a range | Not specified | [4] |

Experimental Protocols

The following are example protocols for the detection of metal ions using this compound-based fluorescent probes. These should be considered as starting points and may require optimization for specific applications.